2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Overview
Description
2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione is a complex organic compound that features a unique fusion of benzofuran, thiazole, and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-indandione with benzofuran-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with 2-aminothiophenol under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and indene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, it can bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death . The compound’s unique structure allows it to engage in multiple pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like benzothiazole and its derivatives share structural similarities and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show similar pharmacological properties, such as anti-inflammatory and anticancer activities.
Thiazole derivatives: Thiazole-containing compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets 2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione apart is its unique combination of benzofuran, thiazole, and indene moieties, which confer distinct chemical and biological properties. This fusion allows for a broader range of interactions and applications compared to simpler analogs.
Properties
IUPAC Name |
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9NO3S/c20-14-9-5-1-2-6-10(9)15(21)13(14)18-19-17-16(23-18)11-7-3-4-8-12(11)22-17/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZMXWRVXUCEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(S3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.